![molecular formula C16H15N3O B5856181 N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)

N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

説明

Synthesis Analysis

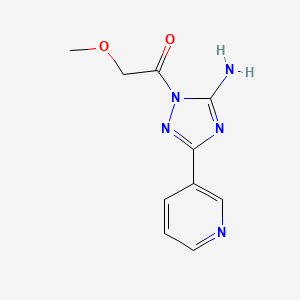

The synthesis of N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide and related compounds involves complex organic reactions that are crucial in medicinal chemistry for their diverse biological applications. A notable method involves the direct copper-catalyzed amination, which is significant for constructing pyrido[1,2-a]benzimidazoles. This approach is favored for its efficiency in introducing substituents into the benzene ring, enhancing the compound's solubility and potential for DNA intercalation (Masters et al., 2011). Additionally, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showcases the stereospecific incorporation of methyl vinylcarboxamide, demonstrating the versatility in synthesizing imidazo[1,2-a]pyridine derivatives (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by complex heterocyclic systems that impact their chemical reactivity and biological activity. Studies on the chemical reactivity towards various substituents reveal the potential for synthesizing novel pyrido[1,2-a]benzimidazoles, indicating the structural versatility and potential for targeted therapeutic applications (Ibrahim, 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often result in the formation of complex heterocyclic compounds with potential biological activity. For instance, the reaction between cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid in the presence of benzaldehyde derivatives leads to novel carboxylic acids, showcasing the compound's reactivity and potential for developing medicinal agents (Marandi, 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and stability, are crucial for their pharmaceutical applications. Adjusting the pyridine basicity, for example, has been shown to affect the compound's stability under physiological conditions and its potency as an inhibitor, highlighting the importance of understanding these properties for drug development (Ife et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to form complex heterocyclic structures, play a significant role in the therapeutic potential of this compound derivatives. The efficient production of polysubstituted pyrido[1,2-a]benzimidazole derivatives through novel multicomponent reactions exemplifies the chemical versatility and potential for generating compounds with significant biological activity (Yan et al., 2009).

科学的研究の応用

Chemical Modification for Enhanced Biological Properties

A study by Ukrainets et al. (2015) explored the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. They attempted to enhance their biological properties by methylation at the 8th position of the pyridine ring. This modification was associated with increased analgesic properties, particularly in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Role in Synthesis of Pyrido[1,2-a]benzimidazoles

Masters et al. (2011) discussed the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive in their synthesis. These compounds are significant in both medicinal and materials chemistry, with applications ranging from solubility enhancement to fluorescence (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

Anti-inflammatory Activity

Research by Abignente et al. (1982) on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, closely related to the N-benzyl derivative, revealed anti-inflammatory and analgesic activities. This study demonstrated the potential therapeutic applications of these compounds in treating inflammation (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).

Complexation Properties with Lanthanides

Kobayashi et al. (2019) investigated the complexation properties of a related compound, N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide, with trivalent lanthanides. Their findings provide insight into the potential use of these compounds in separation sciences and materials chemistry (Kobayashi, Akutsu, Nakase, Suzuki, Shiwaku, & Yaita, 2019).

Antiviral Activity

Hamdouchi et al. (1999) designed a series of compounds structurally related to N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide for testing as antiviral agents. These studies are crucial in the development of new therapeutic agents for viral infections (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Application in Alzheimer's Disease Research

Sekioka et al. (2019) discovered N-ethylpyridine-2-carboxamide derivatives as orally active gamma-secretase modulators, a promising class of drugs for Alzheimer's disease. These compounds, related to the N-benzyl derivative, demonstrate the potential for disease-modifying treatments (Sekioka, Honda, Honjo, Suzuki, Akashiba, Mitani, & Yamasaki, 2019).

作用機序

Target of Action

N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives exhibit their anti-tb activity by interacting with their targets . The interaction leads to changes in the bacterial cells, which results in their inhibition or death .

Biochemical Pathways

Given its anti-tb activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and replication of tb bacteria .

Result of Action

The result of the action of this compound is the inhibition or death of TB bacteria . This leads to a reduction in bacterial load, as indicated by the significant activity of imidazo[1,2-a]pyridine derivatives against MDR-TB and XDR-TB .

特性

IUPAC Name |

N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12-15(19-10-6-5-9-14(19)18-12)16(20)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOCDGWQLAVORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)

![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)

![3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5856126.png)

![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)

![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)

![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)

![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)